N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid
CAS No.:
Cat. No.: VC18018132
Molecular Formula: C16H17N3O6
Molecular Weight: 347.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N3O6 |
|---|---|
| Molecular Weight | 347.32 g/mol |
| IUPAC Name | (2R)-2-[(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)amino]butanedioic acid |
| Standard InChI | InChI=1S/C16H17N3O6/c1-3-19-7-10(13(22)9-5-4-8(2)17-14(9)19)15(23)18-11(16(24)25)6-12(20)21/h4-5,7,11H,3,6H2,1-2H3,(H,18,23)(H,20,21)(H,24,25)/t11-/m1/s1 |
| Standard InChI Key | VCKQSWRZGCKFPQ-LLVKDONJSA-N |
| Isomeric SMILES | CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N[C@H](CC(=O)O)C(=O)O |
| Canonical SMILES | CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC(CC(=O)O)C(=O)O |
Introduction
N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid is a complex organic compound that belongs to the naphthyridine derivatives. It is characterized by its unique structure, which includes a naphthyridine moiety linked to D-aspartic acid through a carbonyl group. This compound has a molecular formula of C16H17N3O6 and a molecular weight of approximately 347.323 g/mol .
Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O6 |
| Molecular Weight | 347.323 g/mol |
| CAS Number | 1212087-50-7 |
| Accurate Mass | 347.112 |
| IUPAC Name | (2R)-2-[(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)amino]butanedioic acid |
Synthesis and Applications
The synthesis of N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid typically involves multi-step organic synthesis techniques. This compound is of interest in medicinal chemistry due to its potential biological activities, including antibacterial properties attributed to the naphthyridine core and neuroprotective effects associated with the D-aspartic acid component .
Potential Applications
-
Antibacterial Agent: The naphthyridine moiety is known for its efficacy against various bacterial strains.
-
Neuroprotective Effects: Preliminary studies suggest potential neuroprotective effects due to the D-aspartic acid component.
Related Compounds
Several compounds share structural similarities with N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-N-methyl-N-(7-chloro)-4-Oxo-N-(2-pyridyl)-butyramide | C12H13ClN4O2 | Contains chlorine; studied for antibacterial properties |
| Nalidixic Acid | C16H17N3O5 | Known for broad-spectrum antibacterial activity; contains a quinolone structure |
| 1-Ethyl-N-(carboxymethyl)-7-methyl-N-(pyridinyl)-4-Oxo-N-(2-pyridyl)-butyramide | C15H18N2O5 | Exhibits similar functionalities; explored for neuroprotective effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume